molecular formula C12H17NO B472569 N-isobutyl-3-methylbenzamide CAS No. 349096-54-4

N-isobutyl-3-methylbenzamide

Cat. No. B472569
M. Wt: 191.27g/mol
InChI Key: NIHPGNMGODURLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-3-methylbenzamide is an organic compound with the molecular formula C12H17NO . It is also known as N-Butyl-N-methyl-benzamide .


Synthesis Analysis

The synthesis of N-isobutyl-3-methylbenzamide and similar compounds can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Molecular Structure Analysis

The molecular structure of N-isobutyl-3-methylbenzamide can be represented by the IUPAC Standard InChI: InChI=1S/C12H17NO/c1-3-4-10-13 (2)12 (14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

N-isobutyl-3-methylbenzamide can participate in various chemical reactions. For instance, it can be used in the synthesis of metal-organic frameworks (MOFs) as a greener solvent, lowering production barriers and facilitating applications such as drug delivery .

Future Directions

The future directions for N-isobutyl-3-methylbenzamide could involve its use in the synthesis of metal-organic frameworks (MOFs) as a greener solvent . Additionally, the development of new techniques for the preparation of organic compounds like N-isobutyl-3-methylbenzamide is important, with catalytic processes being key to this innovation .

properties

IUPAC Name

3-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHPGNMGODURLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.